

Astringin and Piceatannol 3'-O-glucoside: A Comprehensive Molecular Comparison

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Compound of Interest

Compound Name: *Piceatannol 3'-O-glucoside*

Cat. No.: *B15602452*

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Astringin and **Piceatannol 3'-O-glucoside** are, in fact, the same chemical compound. The name "**Piceatannol 3'-O-glucoside**" is a more descriptive chemical name, while "Astringin" is a common trivial name. This is supported by multiple chemical databases which list them as synonyms, sharing the identical molecular formula of $C_{20}H_{22}O_9$ and a molecular weight of approximately 406.38 g/mol .^{[1][2][3][4][5][6]} Astringin is the 3-β-D-glucoside of piceatannol, meaning it is a molecule of piceatannol with a glucose group attached at the 3' position.^{[7][8]}

This guide provides a comparative analysis of Astringin (**Piceatannol 3'-O-glucoside**) and its aglycone form, Piceatannol. The comparison focuses on their distinct biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals.

Chemical Identity

Feature	Astringin / Piceatannol 3'-O-glucoside	Piceatannol
Systematic Name	(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[5]	4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol[9]
Synonyms	Piceatannol-3-O-beta-D-glucopyranoside, Piceatannol-glucoside, 3,4,3',5'-Tetrahydroxystilbene 3-glucoside[1]	Astringenin, 3,3',4,5'-Tetrahydroxy-trans-stilbene[9][10][11]
Molecular Formula	C ₂₀ H ₂₂ O ₉ [1][3][4][12]	C ₁₄ H ₁₂ O ₄ [9][10]
Molecular Weight	406.38 g/mol [1][3][13]	244.24 g/mol [9][10]
CAS Number	29884-49-9[1][5][12]	10083-24-6[9][10][11]

Comparative Biological Activity: Data Summary

The primary difference in the biological activity between Astringin and Piceatannol stems from the presence of the glucoside group in Astringin, which is absent in Piceatannol. This structural difference influences their potency in various biological assays.

Antioxidant and Ferroptosis-Inhibitory Effects

Direct comparative studies indicate that Piceatannol is a more potent antioxidant than Astringin. This is attributed to the free hydroxyl group at the 3'-position in Piceatannol, which is masked by the glucose molecule in Astringin.[8] This structural feature also enhances Piceatannol's ability to inhibit ferroptosis, a form of iron-dependent cell death.[8]

Assay	IC ₅₀ (μM)	
Astringin	Piceatannol	
Superoxide Anion (•O ₂ ⁻) Scavenging	15.3 ± 1.2[8]	25.6 ± 2.1 (less potent than Astringin in this specific assay) [8]
Assay	Cell Viability (%) at 100 μM	
Astringin	Piceatannol	
Erastin-induced ferroptosis in bmMSCs	77.3[8]	90.1 (more potent)[8]

Anti-inflammatory Activity

Both Astringin and Piceatannol exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Astringin has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the PI3K/AKT/NF-κB pathway.[8][14] Piceatannol has been demonstrated to inhibit TNF-induced NF-κB activation by suppressing IκBα kinase and p65 phosphorylation.[8] While both are effective, a direct quantitative comparison of their anti-inflammatory potency is not readily available in the literature.

Anticancer Activity

Piceatannol has been more extensively studied for its anticancer properties compared to Astringin.[8] It has been shown to inhibit the proliferation of various cancer cell lines. However, the anticancer activity of Astringin is less documented, and direct comparative studies are lacking.[8]

Cell Line	IC ₅₀ (μM)	
Astringin	Piceatannol	
MCF-7 (Breast Cancer)	Data not available	250 μg/mL (as an active component in an extract)[8]
C6 (Glioma)	Data not available	Data not available
HepG2 (Liver Cancer)	Data not available	Data not available
HeLa (Cervical Cancer)	Data not available	Inactive at tested concentrations in one study[8]
HT-29 (Colon Cancer)	Data not available	Inactive at tested concentrations in one study[8]

Experimental Protocols

Superoxide Anion ($\bullet\text{O}_2^-$) Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals.

- **Reagent Preparation:** Prepare solutions of NADH, NBT (nitro blue tetrazolium), and PMS (phenazine methosulfate) in a phosphate buffer (pH 7.4).
- **Reaction Mixture:** In a 96-well plate, add the test compound (Astringin or Piceatannol) at various concentrations, followed by the NADH and NBT solutions.
- **Initiation:** Start the reaction by adding the PMS solution to the mixture.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 5 minutes) in the dark.
- **Measurement:** Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 560 nm) using a microplate reader.
- **Calculation:** The percentage of superoxide anion scavenging is calculated by comparing the absorbance of the sample wells to the control wells (without the test compound). The IC₅₀

value is then determined as the concentration of the compound that scavenges 50% of the superoxide anions.

Erastin-Induced Ferroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from ferroptosis induced by erastin.

- **Cell Culture:** Culture bone marrow-derived mesenchymal stem cells (bmMSCs) in appropriate media until they reach a suitable confluency.
- **Cell Seeding:** Seed the cells into a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with the test compound (Astringin or Piceatannol) at various concentrations for a specified pre-incubation period.
- **Induction of Ferroptosis:** Induce ferroptosis by adding erastin to the cell culture media.
- **Incubation:** Incubate the cells for a defined period (e.g., 24 hours).
- **Cell Viability Assessment:** Measure cell viability using a standard method such as the MTT or CCK-8 assay. This involves adding the respective reagent to the wells and measuring the absorbance at the appropriate wavelength.
- **Calculation:** Calculate the percentage of cell viability relative to the untreated control cells.

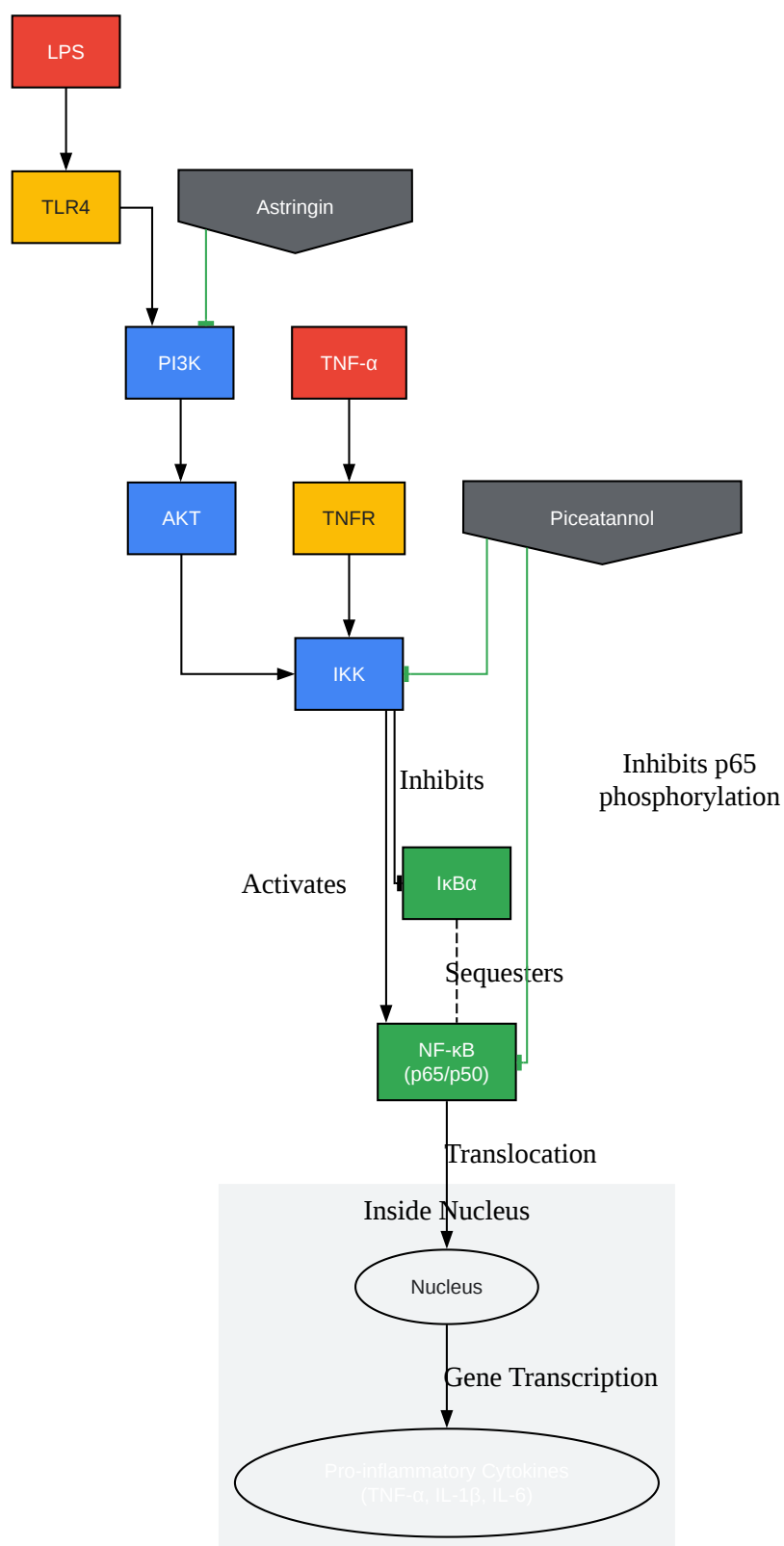
Western Blot Analysis for NF- κ B Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.

- **Cell Lysis:** Lyse the treated cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

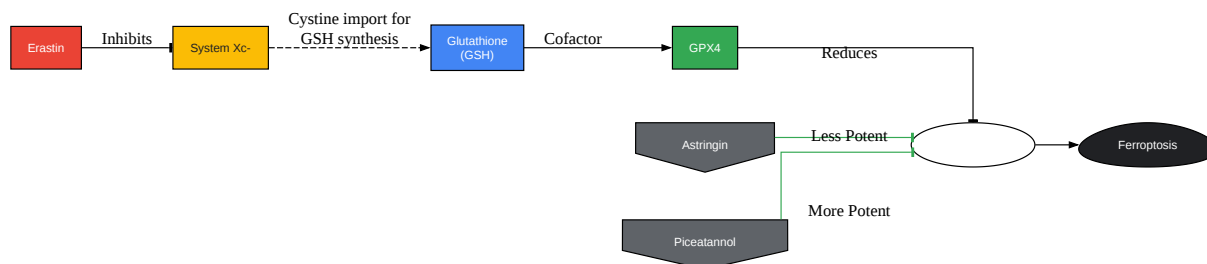
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, I κ B α) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathway Diagrams



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Caption: Anti-inflammatory signaling pathway of Astringin and Piceatannol.



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Caption: Ferroptosis inhibition pathway of Astringin and Piceatannol.

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